4-Methoxycarbonylphenylboronic acid
Overview
Description
4-Methoxycarbonylphenylboronic acid, also known as (4-Carbomethoxyphenyl)boronic acid, is an organic compound with the molecular formula C8H9BO4 and a molecular weight of 179.97 g/mol . It is a white to off-white powder that is soluble in methanol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
4-Methoxycarbonylphenylboronic acid, also known as Methyl 4-boronobenzoate, is primarily used as a reagent in organic synthesis
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with aryl halides to form carbon-carbon bonds . It can also participate in oxidative Heck reactions and intramolecular C-H amidation sequences .
Pharmacokinetics
It is soluble in methanol , which suggests it could be absorbed and distributed in the body if ingested or administered.
Result of Action
The result of the action of this compound is the formation of new organic compounds through chemical reactions . The effects of these compounds at the molecular and cellular level would depend on their specific structures and properties.
Action Environment
The efficacy and stability of this compound as a reagent can be influenced by various environmental factors. For example, the compound is stable under normal temperatures but may decompose under high temperature or strong acidic conditions . Furthermore, the outcomes of the reactions it participates in can be affected by factors such as the presence of other reagents, the temperature, and the pH of the reaction environment.
Biochemical Analysis
Biochemical Properties
4-Methoxycarbonylphenylboronic acid is a reagent used in various biochemical reactions. It is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reagent in various biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycarbonylphenylboronic acid can be synthesized through various methods. One common method involves the reaction of methyl 4-bromobenzoate with triisopropyl borate in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere at room temperature. Another method involves the reaction of phenylboronic acid with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives .
Scientific Research Applications
4-Methoxycarbonylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxycarbonylphenylboronic acid is unique in its ability to form stable complexes with metal catalysts and its high reactivity in cross-coupling reactions. Similar compounds include:
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Formylphenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
These compounds share similar reactivity but differ in their substituents, which can affect their reactivity and applications .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXFUXRTRESBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370259 | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-12-4 | |
Record name | 4-(Methoxycarbonyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99768-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-borono-, 1-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxycarbonylphenylboronic acid in the synthesis of aryl sulfonyl chloride described in the research paper?
A1: In the described synthesis [], this compound serves as a reagent in a palladium or nickel-catalyzed Suzuki coupling reaction. This reaction facilitates the attachment of the 4-Methoxycarbonylphenyl group to the core structure of the aryl sulfonyl chloride derivative. Specifically, it reacts with an intermediate compound featuring a halogen substituent, resulting in the formation of a carbon-carbon bond between the boronic acid derivative and the target molecule.
Q2: Are there alternative methods for introducing the 4-Methoxycarbonylphenyl group into similar molecular structures?
A2: While the research paper specifically utilizes a Suzuki coupling with this compound [], alternative methods for introducing the 4-Methoxycarbonylphenyl group do exist. Some possibilities include:
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